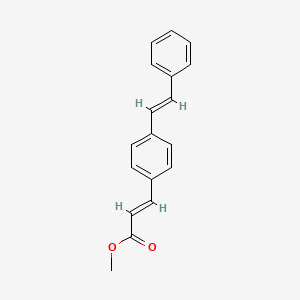

Methyl p-(trans-styryl)-trans-cinnamate

Descripción

Propiedades

Número CAS |

93875-39-9 |

|---|---|

Fórmula molecular |

C18H16O2 |

Peso molecular |

264.3 g/mol |

Nombre IUPAC |

methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |

Clave InChI |

XXBDOBCPYGFGCH-SCCLZRITSA-N |

SMILES isomérico |

COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

SMILES canónico |

COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

The foundational approach to synthesizing methyl p-(trans-styryl)-trans-cinnamate involves esterification reactions, where trans-cinnamic acid derivatives are coupled with methanol under acidic conditions. A widely cited method employs hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts, facilitating the nucleophilic acyl substitution between the carboxylic acid and alcohol . For instance, a mixture of p-(trans-styryl)-trans-cinnamic acid, methanol, and concentrated HCl is refluxed for 5–8 hours, achieving yields of approximately 70% after vacuum distillation .

Key variables influencing this method include:

-

Catalyst concentration : Excess HCl (>5% v/v) accelerates reaction rates but risks side reactions such as dehydration.

-

Temperature : Reflux conditions (60–80°C) balance reactivity and solvent retention.

-

Methanol stoichiometry : A 3:1 molar ratio of methanol to acid ensures complete conversion .

A comparative study demonstrated that p-toluenesulfonic acid (PTSA) offers advantages over mineral acids, including easier handling and reduced corrosivity. Reactions catalyzed by PTSA at 70°C for 6 hours achieved 85% yield, with simplified purification via neutralization and filtration .

Microwave-Assisted Synthesis

Modern advancements have introduced microwave irradiation as a green chemistry alternative to conventional heating. This method reduces reaction times from hours to minutes while improving yields. In one protocol, a mixture of p-(trans-styryl)-trans-cinnamic acid, methanol, and PTSA was irradiated at 100°C for 15 minutes, yielding 92% product . Microwave conditions enhance energy transfer, minimizing thermal degradation of the styryl group.

Supported Acid Catalysis

Heterogeneous catalysts, such as silica-supported HCl , have been explored for recyclability and reduced waste. In this approach, the catalyst is dispersed in methanol, and the reaction proceeds at 65°C for 4 hours. After completion, the catalyst is filtered and reused for subsequent batches, maintaining 80% efficiency over five cycles . This method aligns with sustainable chemistry principles but requires precise control over catalyst loading (typically 5–10 wt%) to avoid pore blockage.

Enzymatic Esterification

Emerging research has investigated lipase-catalyzed synthesis under mild conditions. Using immobilized Candida antarctica lipase B (CALB) in a solvent-free system, this compound was synthesized at 45°C for 24 hours with 68% yield . While enzymatic methods avoid harsh acids, their industrial scalability remains limited by enzyme cost and reaction kinetics.

Comparative Analysis of Methodologies

The table below summarizes critical parameters for each synthesis route:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Traditional HCl | HCl | 70 | 8 | 70 | Low-cost, simple setup | Corrosive, requires neutralization |

| Microwave/PTSA | PTSA | 100 (microwave) | 0.25 | 92 | Rapid, high yield | Specialized equipment needed |

| Supported HCl | Silica-HCl | 65 | 4 | 80 | Recyclable catalyst, sustainable | Moderate yield |

| Enzymatic | CALB lipase | 45 | 24 | 68 | Mild conditions, eco-friendly | High cost, slow kinetics |

Reaction Mechanism and Stereochemical Control

The esterification of p-(trans-styryl)-trans-cinnamic acid proceeds via a Fischer esterification mechanism , where protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol . Retention of the trans-configuration is critical; prolonged exposure to acidic conditions (>10 hours) may induce cis-trans isomerization, reducing product purity .

Stereochemical integrity is maintained by:

-

Low reaction temperatures (<80°C) to prevent thermal rearrangement.

-

Inert atmospheres (N₂ or Ar) to mitigate oxidative side reactions.

Purification and Characterization

Crude product is typically purified via vacuum distillation (132–134°C at 2.0 kPa) or recrystallization from ethanol-water mixtures . Advanced characterization relies on:

-

¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, with trans-alkene protons at δ 6.8–7.0 ppm (J = 16 Hz) .

-

IR spectroscopy : Ester carbonyl (C=O) stretch at 1715 cm⁻¹ and trans-alkene (C=C) at 1630 cm⁻¹ .

Industrial and Research Implications

The choice of synthesis method depends on application-specific needs:

-

Fragrance industry : Microwave-assisted synthesis is favored for high throughput.

-

Pharmaceuticals : Enzymatic routes provide isomerically pure material for bioactivity studies .

Ongoing research aims to optimize immobilized enzyme systems and develop flow chemistry protocols for continuous production.

Análisis De Reacciones Químicas

Tipos de reacciones: El cinamato de metilo p-(trans-estiril)-trans- experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción del compuesto se puede lograr usando catalizadores de hidrogenación como el paladio sobre carbono, lo que lleva a la formación de derivados saturados.

Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, particularmente en el anillo aromático, utilizando reactivos como el bromo o el ácido nítrico.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en solución acuosa bajo condiciones de reflujo.

Reducción: Gas hidrógeno en presencia de un catalizador de paladio sobre carbono a temperatura ambiente.

Sustitución: Bromo en tetracloruro de carbono a temperatura ambiente.

Productos principales formados:

Oxidación: Formación de ácido p-(trans-estiril)benzoico.

Reducción: Formación de cinamato de metilo p-(trans-etil)-trans-.

Sustitución: Formación de derivados bromados o nitrados del compuesto.

Aplicaciones Científicas De Investigación

El cinamato de metilo p-(trans-estiril)-trans- tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas. También se emplea en estudios relacionados con mecanismos de reacción y cinética.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como un posible compuesto guía para el desarrollo de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción del cinamato de metilo p-(trans-estiril)-trans- involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave involucradas en el metabolismo bacteriano. De manera similar, sus propiedades anticancerígenas podrían estar relacionadas con su capacidad para inducir la apoptosis o inhibir la proliferación celular mediante la modulación de las vías de señalización.

Compuestos similares:

Cinamato de metilo: Estructura similar pero sin el grupo estiril.

Cinamato de etilo p-(trans-estiril)-trans-: Estructura similar pero con un éster etílico en lugar de un éster metílico.

Ácido p-(trans-estiril)benzoico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo éster.

Singularidad: El cinamato de metilo p-(trans-estiril)-trans- es único debido a la presencia tanto del grupo estiril como del cinamato, que confieren propiedades químicas y biológicas distintas. Esta doble funcionalidad lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

- Methyl trans-cinnamate : The parent compound lacks the styryl substituent, consisting of a methyl ester linked to a trans-cinnamic acid backbone. It is widely studied for its role in flavor chemistry (e.g., apple cider fermentation ) and as a precursor in catalytic reactions .

- Ethyl p-methoxycinnamate: Features a methoxy group at the para position, enhancing electron-donating effects. This derivative is noted for coplanar aromatic-alkene geometry, which influences crystallinity and reactivity .

- Cobalt trans-cinnamate complexes : Incorporate trans-cinnamate as a ligand in coordination polymers, demonstrating π-conjugation-dependent electrocatalytic activity for oxygen evolution .

- This structural feature may also alter solubility and reactivity compared to simpler cinnamates.

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methyl p-(trans-styryl)-trans-cinnamate derivatives, and what yield/purity challenges are commonly encountered?

- Methodological Answer : Acid-catalyzed Fischer esterification under reflux is a standard method, using methanol and cinnamic acid derivatives. For example, Methyl trans-cinnamate synthesis achieved 68% yield, though purity discrepancies may arise between GC-MS (indicating high purity) and ¹H NMR (detecting unreacted reagents) . Optimize reaction time, catalyst concentration, and post-synthesis purification (e.g., liquid-liquid extraction, recrystallization) to mitigate impurities.

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers. Use fume hoods for handling to avoid inhalation or dermal exposure. Stability testing under varying humidity and temperature conditions is recommended to establish shelf-life protocols .

Q. What analytical methods are validated for confirming the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For instance, HPLC retention time matching with standards and FTIR peaks for ester carbonyl (∼1700 cm⁻¹) and styryl C=C (∼1630 cm⁻¹) confirm structure . Quantify impurities via integration of NMR signals or GC-MS area-under-curve analysis.

Advanced Research Questions

Q. How can substituent effects on the reaction mechanisms of Methyl cinnamate derivatives be systematically analyzed?

- Methodological Answer : Apply Hammett linear free-energy relationships using competitive reduction assays. For example, para-substituted derivatives showed a ρ value of +1.44–2.2 in borohydride reductions, indicating electron-withdrawing groups accelerate hydride transfer. Use kinetic studies and computational docking (e.g., PLANTS 1.1 software) to map substituent interactions with catalytic sites .

Q. What methodologies predict the thermal decomposition behavior of Methyl cinnamate derivatives under combustion conditions?

- Methodological Answer : Pyrolysis studies in controlled oxygen environments (e.g., 2–10% O₂) at 200–900°C simulate combustion. For Methyl trans-cinnamate, 98.8% transferred intact to smoke at ≤400°C, suggesting high thermal stability. Use GC-MS to identify decomposition byproducts (e.g., CO₂, aldehydes) and validate with radiolabeled analogs .

Q. How can inhibitory activity against enzymes like tyrosinase or COX-2 be assessed for Methyl cinnamate derivatives?

- Methodological Answer : Conduct in vitro enzyme assays with spectrophotometric monitoring. For tyrosinase, measure diphenolase activity inhibition via L-DOPA oxidation rate (IC₅₀ calculations). For COX-2, use molecular docking (validated with ZINC03814717 as a reference) and in vivo models (e.g., carrageenan-induced paw edema in rats) to correlate structure-activity relationships .

Q. What approaches resolve contradictions in purity data between analytical techniques (e.g., GC-MS vs. NMR)?

- Methodological Answer : Cross-validate with orthogonal methods:

- GC-MS : Quantifies volatile impurities.

- ¹H NMR : Detects non-volatile residuals (e.g., unreacted acid catalysts).

- Elemental Analysis : Confirms stoichiometric C/H/O ratios.

Discrepancies often arise from solvent residues or hygroscopicity; use preparative TLC or column chromatography for further purification .

Q. How can enzymatic conversion pathways (e.g., to styrene) be modeled for Methyl cinnamate derivatives?

- Methodological Answer : Use recombinant enzymes (e.g., Fdc1 decarboxylase) in yeast systems. Monitor conversion via HPLC, comparing retention times of trans-cinnamate (major peak) and styrene (minor peak). Optimize fermentation conditions (pH, temperature) to enhance catalytic efficiency .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of Methyl cinnamate analogs?

- Methodological Answer :

- Synthetic Diversity : Introduce substituents at para-positions (e.g., -OCH₃, -NO₂) to modulate electronic effects.

- Bioassay Panels : Test analogs against multiple targets (e.g., COX-2, tyrosinase, microbial strains).

- Computational Modeling : Perform QSPR (Quantitative Structure-Property Relationship) analyses to predict bioactivity from molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.